4,7-Dioxo-2-(piperidin-1-yl)-5-(pyridin-3-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Compounds in this family are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with various reagents. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of pyrido[2,3-d]pyrimidine derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of pyrido[2,3-d]pyrimidine are known to inhibit tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
API-1: A promising antiproliferative agent.
TKI-28: A tyrosine kinase inhibitor.
CDK-4 inhibitors: Compounds that inhibit cyclin-dependent kinases.
Uniqueness
What sets 4,7-DIOXO-2-PIPERIDINO-5-(3-PYRIDYL)-3,4,5,6,7,8-HEXAHYDROPYRIDO[2,3-D]PYRIMIDIN-6-YL CYANIDE apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H18N6O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4,7-dioxo-2-piperidin-1-yl-5-pyridin-3-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C18H18N6O2/c19-9-12-13(11-5-4-6-20-10-11)14-15(21-16(12)25)22-18(23-17(14)26)24-7-2-1-3-8-24/h4-6,10,12-13H,1-3,7-8H2,(H2,21,22,23,25,26) |
InChI Key |
KITLSNSDVATFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(C(C(=O)N3)C#N)C4=CN=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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